3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(Propane-2-sulfonyl)-8-azabicyclo[321]octane is a bicyclic compound with a unique structure that includes a sulfonyl group and an azabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane typically involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via an intramolecular 1,3-dipolar nitrone cycloaddition reaction . This method is highly regio- and diastereoselective, producing the desired bicyclic structure in high yields under catalyst-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or modify the bicyclic structure.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce modified bicyclic structures with different functional groups.
Scientific Research Applications
3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity and spatial orientation. These features enable the compound to bind selectively to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains an oxygen atom instead of a nitrogen atom.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system and additional functional groups.
Uniqueness
3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the sulfonyl group and the azabicyclo[3.2.1]octane framework. This combination of features provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H19NO2S |
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Molecular Weight |
217.33 g/mol |
IUPAC Name |
3-propan-2-ylsulfonyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19NO2S/c1-7(2)14(12,13)10-5-8-3-4-9(6-10)11-8/h7-11H,3-6H2,1-2H3 |
InChI Key |
DTRGXBDMVQNFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1CC2CCC(C1)N2 |
Origin of Product |
United States |
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